![molecular formula C15H19Cl2N3O B12507408 2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B12507408.png)
2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride is a chemical compound with the molecular formula C15H17N3O2HCl It is a derivative of propanamide, featuring an amino group, a phenyl group, and a pyridin-2-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride typically involves the reaction of 2-aminopyridine with α-bromoketones. The reaction conditions are mild and metal-free, often utilizing toluene as the solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The process involves C–C bond cleavage, which is promoted by I2 and TBHP .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
科学的研究の応用
2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridin-2-yl group and have comparable chemical properties.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and exhibit similar reactivity.
Uniqueness
2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C15H19Cl2N3O |
|---|---|
分子量 |
328.2 g/mol |
IUPAC名 |
2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide;dihydrochloride |
InChI |
InChI=1S/C15H17N3O.2ClH/c16-14(10-12-6-2-1-3-7-12)15(19)18-11-13-8-4-5-9-17-13;;/h1-9,14H,10-11,16H2,(H,18,19);2*1H |
InChIキー |
DGZYYMMLPMYMTB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=N2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-c]pyrimidin-8-amine](/img/structure/B12507325.png)
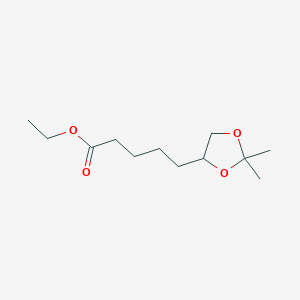



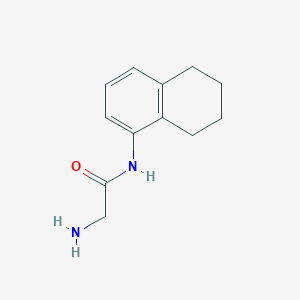
![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12507351.png)
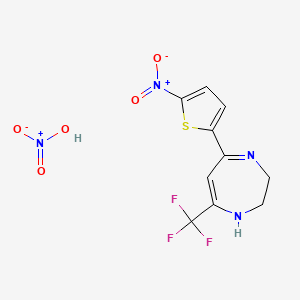

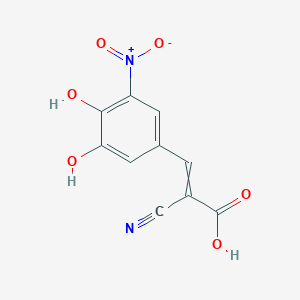
![2-[2-(dimethylamino)ethyl]-3-methoxy-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12507370.png)
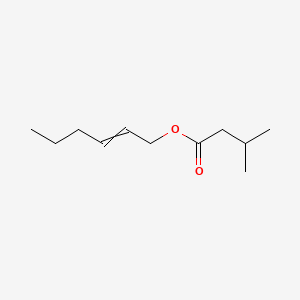
![1-Pyrrolidinecarboxylic acid, 2-[3-(2,6-dimethyl-4-morpholinyl)-1-propen-1-yl]-, phenylmethyl ester](/img/structure/B12507377.png)

